Borato de trietilo

Descripción general

Descripción

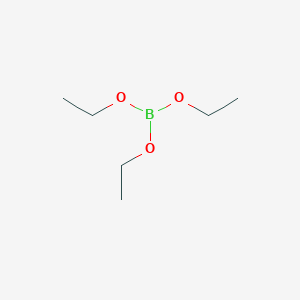

Triethyl borate is a colorless liquid with the chemical formula C6H15BO3. It is an ester of boric acid and ethanol. This compound is known for its weak Lewis acidity and its ability to burn with a green flame, making it useful in special effects and pyrotechnics .

Aplicaciones Científicas De Investigación

Triethyl borate has several applications in scientific research:

Synthesis of Lithium Borophosphates: It is used as a boron source in the synthesis of lithium borophosphates, which are important materials for battery technology.

Ceramic Nanofibres: It is used in the production of alumina borosilicate ceramic nanofibres, which have applications in high-temperature materials and insulation.

Carbon Nanotubes: It is used to dope single-wall carbon nanotubes with boron, enhancing their electrical properties.

Flame Retardants: It is an active component in flame retardants used in the textile industry.

Welding Fluxes: It is used in welding fluxes to improve the quality of welds.

Mecanismo De Acción

Target of Action

Triethyl borate is primarily a weak Lewis acid . Its primary targets are molecules that can interact with Lewis acids, such as those with lone pair electrons.

Mode of Action

Triethyl borate interacts with its targets through Lewis acid-base interactions . As a weak Lewis acid, it can accept a pair of nonbonding electrons from a Lewis base (a molecule with a lone pair of electrons). This interaction can lead to the formation of a coordinate covalent bond, resulting in changes to the target molecule’s structure and properties.

Biochemical Pathways

Triethyl borate is formed by the reaction of boric acid and ethanol in the presence of an acid catalyst . The reaction is an equilibrium reaction, and the rate of the forward reaction can be increased by removing the formed water from the reaction media by either azeotropic distillation or adsorption .

Result of Action

Triethyl borate has few applications, but it is used in special effects and pyrotechnics because it burns with a green flame . It is also used as a solvent and/or catalyst in the preparation of synthetic waxes, resins, paints, and varnishes . In addition, it is used as a component of some flame retardants in the textile industry and of some welding fluxes .

Análisis Bioquímico

Biochemical Properties

Triethyl borate is a weak Lewis acid There is limited information available on the specific enzymes, proteins, and other biomolecules it interacts with

Cellular Effects

It has been shown to stabilize perovskite precursor solutions, which significantly reduced the impure phase in the perovskite film and enhanced the device performance and reproducibility .

Molecular Mechanism

It is known to be a weak Lewis acid

Temporal Effects in Laboratory Settings

Triethyl borate has been shown to stabilize perovskite precursor solutions over time This suggests that it may have some stability in laboratory settings

Métodos De Preparación

Triethyl borate is synthesized by the reaction of boric acid with ethanol in the presence of an acid catalyst. The reaction follows the equilibrium equation: [ \text{B(OH)}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightleftharpoons (\text{C}_2\text{H}_5\text{O})_3\text{B} + 3 \text{H}_2\text{O} ] To drive the reaction forward, the water produced must be removed from the reaction mixture, typically by azeotropic distillation or adsorption . Industrial production methods often involve advanced distillation techniques to ensure high purity and efficiency .

Análisis De Reacciones Químicas

Triethyl borate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, triethyl borate hydrolyzes to form boric acid and ethanol.

Combustion: When burned, it produces a characteristic green flame due to the presence of boron.

Lewis Acid Reactions: As a weak Lewis acid, it can participate in reactions with Lewis bases, such as the polymerization of epoxides.

Common reagents and conditions for these reactions include water for hydrolysis and various Lewis bases for acid-base reactions. The major products formed from these reactions are boric acid and ethanol in the case of hydrolysis, and various polymeric materials in the case of Lewis acid reactions.

Comparación Con Compuestos Similares

Triethyl borate can be compared with other borate esters such as trimethyl borate and tributyl borate. While all these compounds share similar chemical properties, triethyl borate is unique in its balance of volatility and reactivity, making it particularly useful in applications requiring a liquid borate ester .

Similar compounds include:

Trimethyl borate (C3H9BO3): More volatile and used in similar applications but with different handling properties.

Tributyl borate (C12H27BO3): Less volatile and used in applications requiring a more stable borate ester.

Actividad Biológica

Triethyl borate (TEB) is an organoboron compound with the formula . It is primarily known for its applications in organic synthesis, as a reagent in the production of boron-containing compounds, and as an additive in various industrial processes. Recent studies have also highlighted its biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of triethyl borate, supported by data tables, case studies, and detailed research findings.

Triethyl borate is a colorless liquid that is soluble in organic solvents. Its biological activity is largely attributed to its ability to release boron species upon hydrolysis. The hydrolysis of TEB produces boric acid, which has been shown to exert various biological effects:

- Cell Signaling : Boron acts as a signaling molecule that can influence cellular processes such as proliferation and apoptosis.

- Enzyme Regulation : Boron is a known co-factor for several enzymes, impacting metabolic pathways.

- Antiproliferative Effects : Studies indicate that boron compounds can inhibit cell cycle progression and induce apoptosis in cancer cells .

Biological Activities

-

Anticancer Properties :

- Research has demonstrated that boron-containing compounds, including TEB, exhibit antiproliferative effects against various cancer cell lines. For instance, TEB has been shown to inhibit the growth of prostate and breast cancer cells by inducing apoptosis and disrupting cellular signaling pathways .

- Antimicrobial Effects :

- Neuroprotective Effects :

Case Study 1: Anticancer Activity

A study explored the effects of triethyl borate on MCF-7 breast cancer cells. The results indicated that TEB treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests potential therapeutic applications in breast cancer treatment.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of TEB against Staphylococcus aureus and Escherichia coli. The study found that TEB inhibited bacterial growth at concentrations as low as 0.5% (v/v), demonstrating its potential as a natural preservative in food products.

Data Tables

Toxicological Profile

While triethyl borate shows promising biological activities, it is essential to consider its toxicity profile. Acute exposure can lead to irritation of the skin and eyes, while chronic exposure may affect reproductive health and cause developmental toxicity in animal models . Regulatory assessments emphasize the need for careful handling and consideration of exposure limits.

Propiedades

IUPAC Name |

triethyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSTXXYNEIHPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041674 | |

| Record name | Triethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an alcoholic odor; [Air Products MSDS] | |

| Record name | Boric acid (H3BO3), triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

10.98 [mmHg] | |

| Record name | Triethyl borate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

150-46-9 | |

| Record name | Triethyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boron triethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYL BORATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON TRIETHOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXW2J80ORX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triethyl borate?

A1: Triethyl borate has the molecular formula B(OC2H5)3 and a molecular weight of 145.99 g/mol.

Q2: How does triethyl borate interact with sodium borohydride in the presence of diselenides?

A2: Triethyl borate facilitates the reduction of disodium diselenide or sodium decyl diselenolate by sodium borohydride, a reaction that wouldn't occur otherwise. This suggests triethyl borate might form an intermediate complex with the diselenide, enabling its reduction. []

Q3: Can triethyl borate be used in the synthesis of α-bromoketones?

A3: Yes, reacting enol triethyl borates with N-bromosuccinimide (NBS) efficiently produces α-monobrominated ketones. []

Q4: Is triethyl borate stable in the presence of water?

A4: Triethyl borate is susceptible to hydrolysis in the presence of water, forming boric acid and ethanol. [, , ]

Q5: How does the hydrolysis stability of a novel benzotriazole borate ester derivative (NHB) compare to triethyl borate?

A5: The NHB compound exhibits significantly higher hydrolysis stability than triethyl borate, with a hydrolysis time exceeding 1,220 times that of triethyl borate. This enhanced stability is attributed to the coordination effect between the lone electron pair of the amino nitrogen atoms and the boron atom in NHB. []

Q6: What role does triethyl borate play in the synthesis of silicon carbide from phenol resin-tetraethyl orthosilicate hybrids?

A6: Triethyl borate, along with a catalyst, promotes the formation of transparent solutions from turbid dispersions of tetraethyl orthosilicate and phenol resin, leading to gel formation. The resulting gels act as precursors for silicon carbide powder synthesis. The addition of triethyl borate influences the morphology and size of the final silicon carbide powder. []

Q7: Can triethyl borate be used to prepare boron-doped diamond films?

A7: Yes, triethyl borate acts as a boron source and an etchant during the chemical vapor deposition of boron-doped diamond films. The oxygen atoms in triethyl borate facilitate simultaneous deposition and etching, leading to highly boron-doped monocrystalline diamond layers with reduced structural imperfections. []

Q8: How does triethyl borate contribute to the graphitization of SiO2 nanoparticles in chemical vapor deposition?

A8: Triethyl borate accelerates the carbothermal reduction of SiO2 nanoparticles during the chemical vapor deposition of graphitic carbon nanostructures. The presence of triethyl borate enhances the yield of these nanostructures, suggesting its role in promoting SiC formation. []

Q9: What is the function of triethyl borate in the asymmetric addition of dimethylzinc to α-ketoesters?

A9: Triethyl borate acts as an additive in the asymmetric addition of dimethylzinc to α-ketoesters catalyzed by (-)-MITH. This reaction yields chiral α-hydroxy esters with high enantioselectivities. []

Q10: How is triethyl borate utilized in the synthesis of 1-trifluoromethyl-1-hydroxy-3-ketophosphonates and related compounds?

A10: Triethyl borate mediates the direct phosphonylation of acyltrifluoroacetones with various phosphorus reagents, yielding 1-trifluoromethyl-1-hydroxy-3-oxo-phosphonates, phosphinates, and phosphine oxides. []

Q11: What is the role of triethyl borate in the synthesis of boron nitride nano spherical particles?

A11: Triethyl borate serves as a precursor for boron nitride synthesis. Combined with chemical vapor deposition and paralysis under an ammonia atmosphere, this method yields hexagonal boron nitride (h-BN) nanoparticles with spherical morphology. []

Q12: How is triethyl borate used in the preparation of Tb-doped borosilicate glass films?

A12: Triethyl borate, along with silicon tetraethoxide, is used in a sol-gel method to deposit Tb-doped borosilicate glass films. The separate deposition of silicon and boron alkoxides prevents undesirable precipitation due to different hydrolysis rates. The resulting films exhibit enhanced fluorescence properties after firing. []

Q13: Can triethyl borate be used to improve the aging characteristics of NTC thermistor thin films?

A13: Yes, incorporating triethyl borate into the sol-gel synthesis of NTC thermistor oxide thin films enhances their aging characteristics. This is achieved by forming borosilicate nanocomposites within the thermistor oxide matrix. []

Q14: How do the deposition characteristics of triethyl borate compare to trimethyl borate in BPSG film fabrication?

A14: Triethyl borate and trimethyl borate exhibit different deposition characteristics when used as boron sources in borophosphosilicate glass (BPSG) film fabrication. While trimethyl borate offers better uniformity, controlling its vapor pressure is crucial to achieving uniform boron concentration profiles in the films. []

Q15: What spectroscopic techniques are used to characterize triethyl borate and its derivatives?

A15: Common spectroscopic techniques used to analyze triethyl borate and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray diffraction (XRD). [, , , , , ]

Q16: What information can be obtained from the spectroscopic analysis of triethyl borate and its derivatives?

A16: Spectroscopic analysis provides valuable insights into the chemical structure, bonding characteristics, and phase composition of materials containing triethyl borate. For instance, NMR studies reveal the silicon environments in silicon carbide precursors derived from triethyl borate. FTIR analysis confirms the formation of hexagonal boron nitride from triethyl borate. [, ]

Q17: What are the safety concerns associated with handling triethyl borate?

A17: Triethyl borate is flammable and should be handled with caution. Lower alkyl borates, including triethyl borate, require storage in approved areas. []

Q18: Is there any information on the environmental impact and degradation of triethyl borate?

A18: While specific information on the environmental impact of triethyl borate might be limited in the provided research, it's crucial to consider its potential effects on ecosystems and develop strategies for responsible waste management and mitigation.

Q19: What are some potential future research directions for triethyl borate?

A19: Further research on triethyl borate could explore its potential in various areas, including: * Developing environmentally friendly boron-containing additives with enhanced hydrolysis stability for lubricants. [] * Investigating its application in high-voltage lithium-ion batteries. [, ] * Exploring its use as a stabilizing surfactant for semiconductor nanoplatelets in polar solvents for optoelectronic applications. []

Q20: What are some alternative compounds to triethyl borate in different applications?

A20: Depending on the specific application, alternative boron sources such as trimethyl borate, boron trifluoride etherate, borane-triphenyl borate, or other boron-containing precursors could be considered. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.